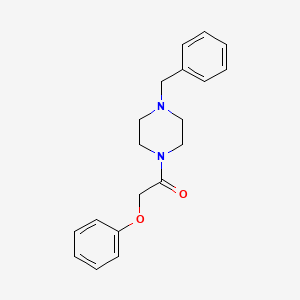

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

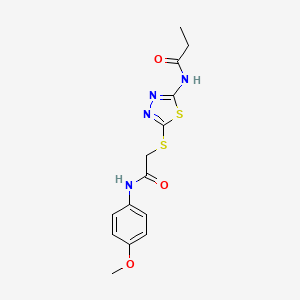

“1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is a chemical compound that is structurally similar to 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide . It is also related to Methylbenzylpiperazine (MBZP), a stimulant drug which is a derivative of benzylpiperazine .

Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation of a ketone, followed by reduction with a reagent such as lithium aluminum hydride . The resulting compound can then interact with Grignard reagents to produce a variety of derivatives .Molecular Structure Analysis

The molecular structure of “1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is likely to be similar to that of 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide, which has an empirical formula of C19H22N2O .Applications De Recherche Scientifique

Enzyme Inhibition and Medicinal Chemistry

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one and its derivatives have been explored for their role in enzyme inhibition, particularly in the context of endocannabinoid hydrolases. Studies have shown that these compounds can act as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism. This application is significant in medicinal chemistry, where modulation of endocannabinoid system enzymes is explored for therapeutic potential in various conditions (Morera et al., 2012).

Analgesic and Anti-Inflammatory Activities

Benzylpiperazine derivatives have shown potential in exhibiting analgesic and anti-inflammatory activities. Research indicates that certain derivatives of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting their potential in pain management and inflammation treatment (Gevorgyan et al., 2017).

Antinociceptive and Anti-Allodynic Effects

The application of these compounds in pain management is further evidenced by studies on σ1 receptors (σ1R), where certain benzylpiperazinyl derivatives have been shown to have antinociceptive and anti-allodynic effects in animal models. This suggests their potential use in treating chronic pain without significant sedative effects (Romeo et al., 2021).

Application in Catalyst and Ligand Design

In the field of chemistry, these compounds have also been utilized in catalyst and ligand design. For instance, they have been used in the development of ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Additionally, they play a role in metal complex formation with applications in various chemical processes (Stucky et al., 2008).

Biomedical Research

In biomedical research, benzylpiperazinyl derivatives have been explored for their potential in drug design and molecular docking, particularly in the context of anticancer activities. For example, studies have synthesized and evaluated the anti-bone cancer activity of specific derivatives, providing insights into their potential as therapeutic agents (Lv et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity . This suggests that the compound may interact with inflammatory pathways and cholinergic systems.

Mode of Action

It is likely that the compound interacts with its targets to modulate their activity, leading to its observed biological effects

Biochemical Pathways

The compound’s peripheral n-cholinolytic activity also implies an effect on cholinergic signaling pathways .

Result of Action

The compound’s observed anti-inflammatory, analgesic, and peripheral n-cholinolytic activities suggest it may modulate cellular processes related to inflammation, pain sensation, and cholinergic signaling .

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRRLFJXZKRDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)